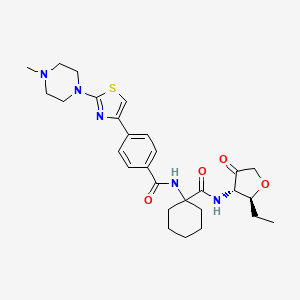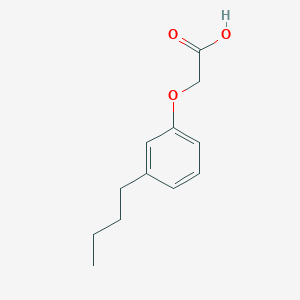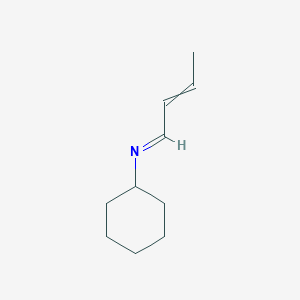![molecular formula C5H4N4O B14748662 3H-Pyrimido[5,4-C][1,2,5]oxadiazine CAS No. 655-61-8](/img/structure/B14748662.png)
3H-Pyrimido[5,4-C][1,2,5]oxadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrimido[5,4-C][1,2,5]oxadiazine is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure
Vorbereitungsmethoden
The synthesis of 3H-Pyrimido[5,4-C][1,2,5]oxadiazine typically involves the reaction of hydrazides with carbonyl compounds under acidic or basic conditions. One common method includes the treatment of hydrazides with sulfuric acid or sodium hydroxide in a suitable solvent like dimethylformamide (DMF) . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
3H-Pyrimido[5,4-C][1,2,5]oxadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific atoms or groups within the compound.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like DMF or dichloromethane, and controlled temperatures. Major products formed from these reactions include various substituted derivatives and fused ring systems .
Wissenschaftliche Forschungsanwendungen
3H-Pyrimido[5,4-C][1,2,5]oxadiazine has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: Research has shown its potential in developing drugs for treating bacterial infections and other diseases.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 3H-Pyrimido[5,4-C][1,2,5]oxadiazine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and leading to the death of bacterial cells .
Vergleich Mit ähnlichen Verbindungen
3H-Pyrimido[5,4-C][1,2,5]oxadiazine can be compared with other similar compounds such as pyrimido[4,5-e][1,3,4]oxadiazine and triazolopyrimido[4,5-e][1,3,4]oxadiazine. These compounds share similar core structures but differ in their substituents and biological activities. For example, triazolopyrimido[4,5-e][1,3,4]oxadiazine derivatives have shown higher antiproliferative activities against cancer cell lines compared to this compound . The unique structural features of this compound, such as its specific ring fusion and substituent positions, contribute to its distinct chemical reactivity and biological properties.
Eigenschaften
CAS-Nummer |
655-61-8 |
|---|---|
Molekularformel |
C5H4N4O |
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
3H-pyrimido[5,4-c][1,2,5]oxadiazine |
InChI |
InChI=1S/C5H4N4O/c1-4-5(7-2-6-1)8-3-10-9-4/h1-2H,3H2 |
InChI-Schlüssel |
NMYFNJYZZCEXLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1N=C2C(=NO1)C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)



![calcium;(Z,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14748633.png)


![1H-Dibenzo[e,g]isoindole-1,3(2H)-dione](/img/structure/B14748638.png)


